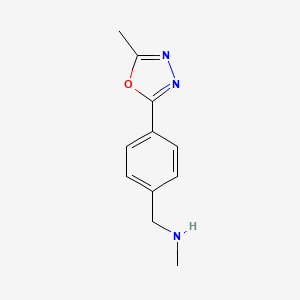

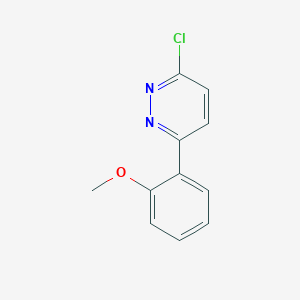

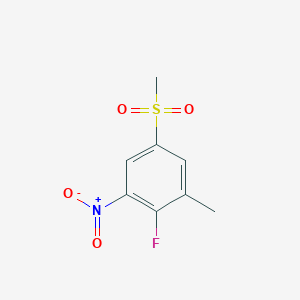

![molecular formula C7H6ClN3S B1361818 6-Chloro-2-hydrazinylbenzo[d]thiazole CAS No. 51011-54-2](/img/structure/B1361818.png)

6-Chloro-2-hydrazinylbenzo[d]thiazole

Vue d'ensemble

Description

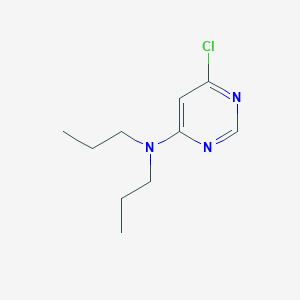

6-Chloro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H6ClN3S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole involves several steps. The substituted aniline and ammonium thiocyanate are mixed in glacial acetic acid and cooled in an ice bath. Bromine is then added dropwise to keep the temperature below 10°C. After stirring for an additional 30 minutes, the precipitate is collected and recrystallized from ethanol to give 2-aminobenzthiazoles . The substituted 2-aminobenzthiazoles are then added to hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol and heated at 140°C for 2 hours . The precipitate is filtered and used directly for the next step without further purification .Molecular Structure Analysis

The molecular weight of 6-Chloro-2-hydrazinylbenzo[d]thiazole is 199.66 . Unfortunately, the specific details about its linear structure formula and InChI Key are not provided .Physical And Chemical Properties Analysis

6-Chloro-2-hydrazinylbenzo[d]thiazole has a density of 1.599g/cm3 . Its boiling point is 361.293°C at 760 mmHg , and its melting point is 263°C . The flash point is 172.304°C .Applications De Recherche Scientifique

Synthesis of New Polymers

6-Chloro-2-hydrazinylbenzo[d]thiazole has been used in the synthesis of novel carrier polymers. These polymers exhibited antibacterial activities against Staphylococcus aureus and Escherichia coli, and anticancer activity against Hep G2 (human liver cancer cell line) was also observed (Attiya et al., 2022).

Antibacterial and Antifungal Applications

This compound has been utilized in the development of N-substituted-3-chloro-2-azetidinones, which demonstrated good to moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and also showed antifungal properties against several fungal species (Chavan & Pai, 2007).

Antidiabetic and Antimicrobial Properties

Benzothiazolyl hydrazones derived from 6-Chloro-2-hydrazinylbenzo[d]thiazole have been tested as hypoglycemic and antimicrobial agents. They showed significant Type II diabetes inhibitory activity and antimicrobial activities, indicating potential applications in medical science (Mor et al., 2019).

Development of Antibacterial Agents

The compound has been a key ingredient in synthesizing N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).

Synthesis of Thiazolidinone Compounds

6-Chloro-2-hydrazinylbenzo[d]thiazole has been used in the synthesis of new thiazolidinone compounds. These compounds exhibited biological activity and were evaluated for their laser efficacy, demonstrating a range of potential applications (Saleh et al., 2020).

Safety and Hazards

The safety information for 6-Chloro-2-hydrazinylbenzo[d]thiazole indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The signal word is “Warning” and the hazard statements include H302, H312, H315, H319, H332, and H335 . It is also noted that it harms public health and the environment by destroying ozone in the upper atmosphere .

Propriétés

IUPAC Name |

(6-chloro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAIRAQEQLLZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353193 | |

| Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-hydrazinylbenzo[d]thiazole | |

CAS RN |

51011-54-2 | |

| Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine?

A1: 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine is characterized by:

- Molecular Formula: C7H6ClN3S [, ]

- Spectroscopic Data: While the provided abstracts don't detail specific spectroscopic data, the crystallographic study reveals key structural features []:

Q2: How does the crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine influence its intermolecular interactions?

A2: The crystal structure of 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine reveals significant hydrogen bonding patterns []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.